molecular formula C17H12ClN5O B2581941 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 950231-30-8

2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No. B2581941
CAS RN: 950231-30-8
M. Wt: 337.77
InChI Key: MFUAIDXMBZLKTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (chlorophenyl, methylphenyltriazole, and oxadiazole), followed by their coupling in the correct order. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the oxadiazole and triazole rings would likely result in a rigid, planar structure. The chlorophenyl group could potentially introduce some steric hindrance, depending on its position relative to the other groups .

Scientific Research Applications

Synthesis and Characterization

  • A study by Bekircan et al. (2015) detailed the synthesis of novel heterocyclic compounds derived from a similar structure, emphasizing their application in lipase and α-glucosidase inhibition, which has implications for biomedical research (Bekircan et al., 2015).
  • Cannizzaro et al. (1998) described the synthesis of a related 1,3,4-oxadiazole derivative, focusing on its debenzoylation products, contributing to the understanding of the chemical properties of such compounds (Cannizzaro et al., 1998).
  • Obushak et al. (2008) explored the synthesis of 1,2,4- and 1,3,4-oxadiazoles from related triazole carbonyl chlorides, adding to the knowledge of synthetic routes for these compounds (Obushak et al., 2008).

Biological and Pharmacological Activities

  • A study by Sun et al. (1999) synthesized and evaluated the antibacterial activity of 1,3,4-oxadiazole derivatives, which can guide further research into their potential biomedical applications (Sun et al., 1999).
  • Neeraja et al. (2016) synthesized triazolyl-substituted 1,3,4-oxadiazole derivatives and assessed their antibacterial activities, demonstrating potential for antimicrobial applications (Neeraja et al., 2016).
  • Research by Ravinaik et al. (2021) into substituted benzamides with 1,3,4-oxadiazole structures revealed moderate to excellent anticancer activity, indicating potential in cancer research (Ravinaik et al., 2021).

Material Science Applications

  • Cooper et al. (2022) studied the delayed luminescence in 1,3,4-oxadiazole derivatives, potentially useful in the development of organic light-emitting diodes (OLEDs) and other photoluminescent materials (Cooper et al., 2022).

properties

IUPAC Name

2-(2-chlorophenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c1-11-15(19-22-23(11)12-7-3-2-4-8-12)17-21-20-16(24-17)13-9-5-6-10-14(13)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUAIDXMBZLKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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